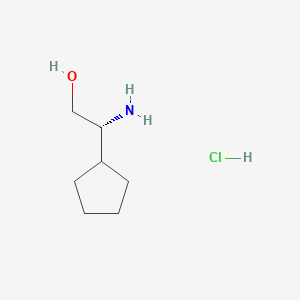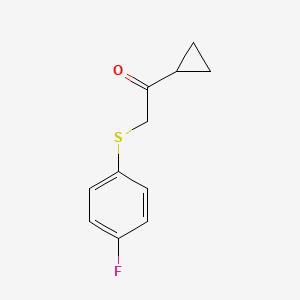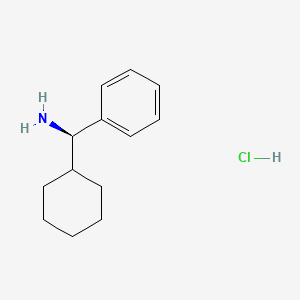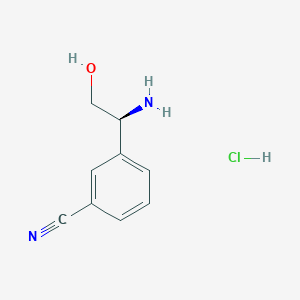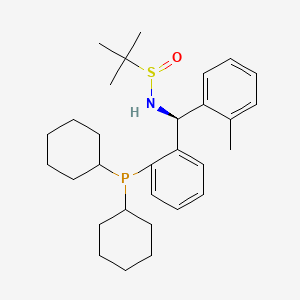
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, tolyl, and sulfinamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the dicyclohexylphosphanyl group and the incorporation of the o-tolyl and sulfinamide groups. Common synthetic routes include:
Pd-catalyzed coupling reactions: These reactions are often used to form the biaryl structures present in the compound.
Ni-catalyzed Kumada coupling: This method is an alternative to the more expensive Pd-catalyzed reactions and is used for the formation of the biaryl linkages.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The phosphanyl group can be reduced to form phosphines.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield sulfonamides, while reduction of the phosphanyl group would yield phosphines .
Applications De Recherche Scientifique
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for catalysis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfinamides: Compounds with similar sulfinamide groups, such as methanesulfinamide.
Phosphanyl compounds: Compounds with similar phosphanyl groups, such as triphenylphosphine.
Tolyl compounds: Compounds with similar tolyl groups, such as o-tolyl benzonitrile.
Uniqueness
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C30H44NOPS |
|---|---|
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h11-15,20-22,24-25,29,31H,5-10,16-19H2,1-4H3/t29-,34?/m0/s1 |
Clé InChI |
NEMNAEVOBUSZGC-MIXNXMPVSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


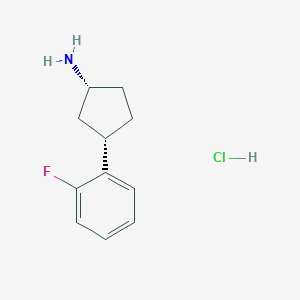
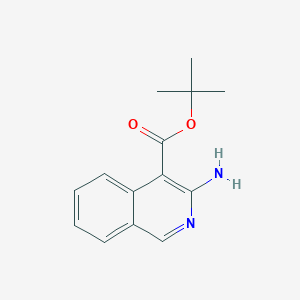
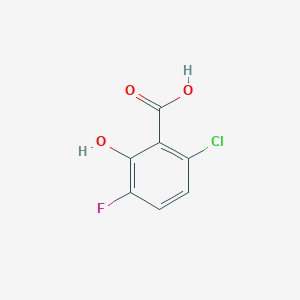
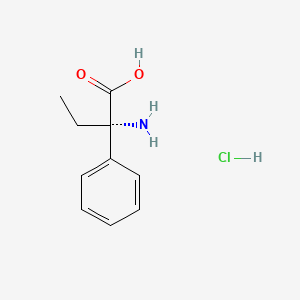
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
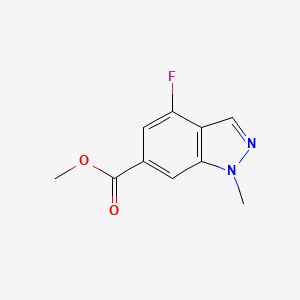
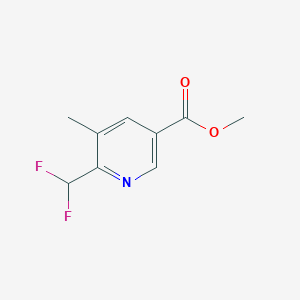
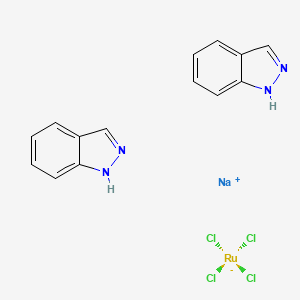
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
